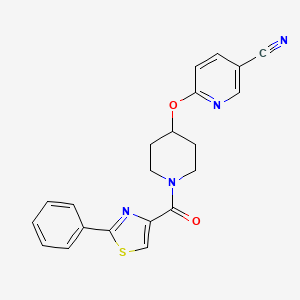

6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core substituted with a piperidinyloxy group linked to a 2-phenylthiazole-4-carbonyl moiety. This structure combines aromatic, heterocyclic, and nitrile functionalities, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications. Its synthesis likely involves multi-step reactions, leveraging intermediates such as pyrazole-carboxaldehydes and aromatic ketones .

Properties

IUPAC Name |

6-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c22-12-15-6-7-19(23-13-15)27-17-8-10-25(11-9-17)21(26)18-14-28-20(24-18)16-4-2-1-3-5-16/h1-7,13-14,17H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBVAGXOKFISCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel synthetic derivative that incorporates both thiazole and nicotinonitrile moieties. This unique structural configuration suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O2S |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1421505-71-6 |

| Structure | Structure |

Antimicrobial Activity

Thiazole derivatives, including those similar to the compound , have been widely studied for their antimicrobial properties . Research indicates that thiazoles exhibit significant activity against various Gram-positive and Gram-negative bacteria. For example, compounds containing thiazole rings have shown enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline .

In a comparative study of various thiazole derivatives, several compounds demonstrated between twofold to sixteenfold increased antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli . This suggests that the incorporation of the thiazole moiety into the structure of this compound may enhance its antimicrobial potential.

Anticancer Activity

Thiazole derivatives have also been implicated in anticancer research , with various studies highlighting their cytotoxic effects against different cancer cell lines. For instance, thiazoles have been reported to induce apoptosis in cancer cells, making them promising candidates for further development . The specific interactions of the piperidine and thiazole components in this compound may contribute to its anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

Antiviral Activity

The antiviral properties of compounds containing piperidine and thiazole structures have been documented in various studies. Modifications to these compounds have resulted in significant antiviral activity against viruses such as HIV and Ebola . The presence of the nicotinonitrile moiety may also enhance the compound's ability to interact with viral proteins or inhibit viral replication.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives revealed that compounds with similar structural features to this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Cytotoxicity Assessment : In a cytotoxicity study involving various substituted thiazoles, it was found that certain derivatives led to selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further exploration .

- Antiviral Screening : Research focusing on piperidine-containing compounds has shown promising results against viral infections, particularly when modifications were made to enhance bioavailability and reduce toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyridine derivatives, specifically nicotinonitriles.

Structural Features and Substituent Analysis

*Pharmacological relevance inferred from structural analogs; direct data for the target compound is unavailable.

Functional Group Impact on Properties

- simpler aryl groups in analogs .

- Piperidinyloxy Linker: Improves solubility compared to non-ether-linked analogs (e.g., direct aryl substitutions).

- Nitrile Group : Common to all analogs; critical for hydrogen bonding and metabolic stability.

Key Research Findings

- Synthetic Flexibility: The target compound’s modular structure allows for derivatization at the piperidine or thiazole positions, similar to 2-amino-nicotinonitriles .

- Thermal Stability : Requires higher temperatures (155°C) compared to 1,2-dihydropyridine analogs (120°C), suggesting stronger intramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.